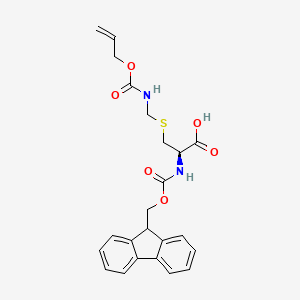

Fmoc-s-allyloxy-amidomethyl-d-cysteine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Facilitating Amide-Forming Ligation Reactions

One application involves using Fmoc-protected amino acids for amide-forming ligation reactions, which are crucial for chemically synthesizing proteins by joining unprotected peptide segments. This process allows the preparation of protein derivatives not accessible through expression or bioengineering approaches. For instance, the development of an Fmoc-protected oxazetidine amino acid for use in α-ketoacid-hydroxylamine (KAHA) amide ligation demonstrates the role of Fmoc derivatives in facilitating rapid serine-forming ligations, thereby enabling the synthesis of proteins like S100A4, a calcium-binding protein difficult to access by native chemical ligation or other amide-forming reactions due to its sequence and properties (Pusterla & Bode, 2015).

Enhancing Solid-Phase Peptide Synthesis

Fmoc derivatives are also instrumental in solid-phase peptide synthesis (SPPS), where they serve as protecting groups for amino acids. This approach is beneficial for synthesizing protected peptide fragments with intact side-chain protection, which can be smoothly cleaved with weak acid. The development of methods for side-chain protection of cysteine with either the Fmoc or Fm group showcases the versatility of Fmoc chemistry in peptide synthesis, enabling high-yield, one-step protection of cysteine sulfhydryl groups (West, Estiarte, & Rich, 2001).

Contributing to Biomimetic Synthesis

In biomimetic synthesis, Fmoc derivatives enable the stereoselective formation of complex structures. For example, the use of Fmoc-(2R,3S)-3-methyl-Se-phenylselenocysteine in the synthesis of peptides containing dehydrobutyrine (Dhb) demonstrates the application of Fmoc derivatives in biomimetic cyclization processes. This method facilitated the single diastereomer formation of the B-ring of the lantibiotic subtilin, highlighting the role of Fmoc chemistry in producing peptides with precise stereochemical configurations (Zhou & van der Donk, 2002).

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(prop-2-enoxycarbonylamino)methylsulfanyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6S/c1-2-11-30-22(28)24-14-32-13-20(21(26)27)25-23(29)31-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGLBFCDKZINCU-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-s-allyloxy-amidomethyl-d-cysteine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2729659.png)

![2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2729661.png)

![(4-((4-bromobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2729662.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide](/img/structure/B2729663.png)

![(Z)-ethyl 4-((2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2729667.png)

![1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2729671.png)